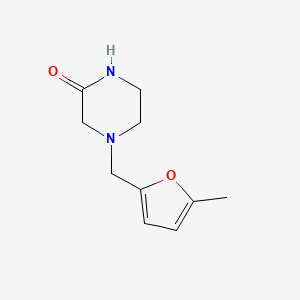
4-((5-Methylfuran-2-yl)methyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-((5-Methylfuran-2-yl)methyl)piperazin-2-one” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the structural and vibrational properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using spectroscopic techniques . For example, 1H-NMR and 13C-NMR spectra can provide valuable insights into the chemical shifts and coupling constants, which are indicative of the molecule’s chemical environment .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its molecular weight is 194.234, and its vibrational properties can be studied using FT-IR and FT-Raman spectroscopy .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and benzofuran compounds, including those similar to "4-((5-Methylfuran-2-yl)methyl)piperazin-2-one," have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Antianxiety Activities
Derivatives incorporating the furan-2-yl and piperazine motifs have been synthesized and evaluated for their antidepressant and antianxiety effects. Certain compounds showed significant activity in behavioral models, indicating their potential as novel therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).
Antibacterial and Biofilm Inhibition
Research on bis(pyrazole-benzofuran) hybrids with piperazine linkers has highlighted their potent antibacterial and biofilm inhibition effects, particularly against drug-resistant strains. These findings support the potential of such compounds in addressing challenges in bacterial infections and biofilm-associated issues (Mekky & Sanad, 2020).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimide derivatives with piperazine substituents have been studied, revealing potential applications in developing fluorescent probes and materials for electronic devices (Gan et al., 2003).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, interact with their targets and cause changes in cellular processes . It is plausible that This compound may have a similar mode of action.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that This compound may affect similar pathways and have downstream effects on these biological activities.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . It is plausible that This compound may have similar effects.
Propriétés
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLLDSPGPWMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

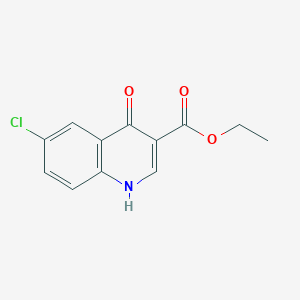
![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)
![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)
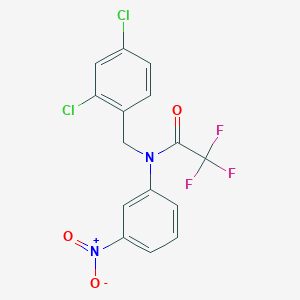
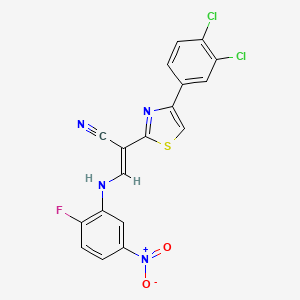
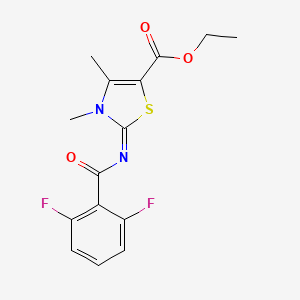
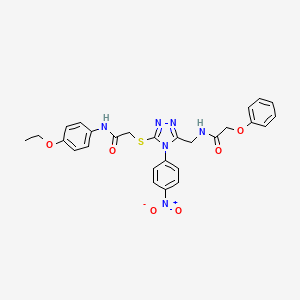
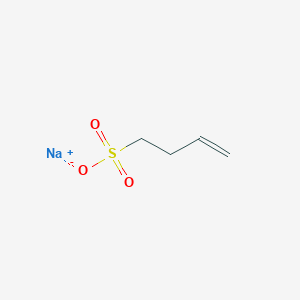

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)
![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)

